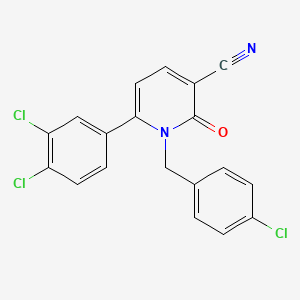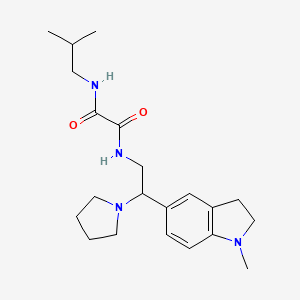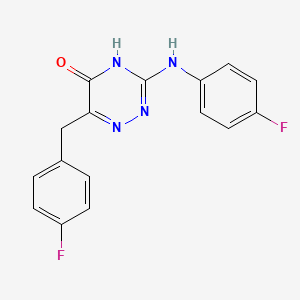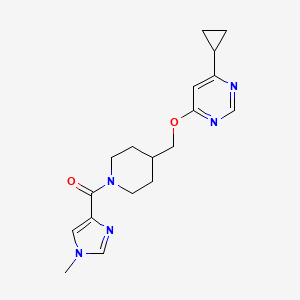![molecular formula C13H5Cl2F3N2O B2496177 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine CAS No. 339106-32-0](/img/structure/B2496177.png)
3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine, more commonly referred to as “DCFPT,” is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in a variety of research fields. DCFPT has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The crystal structures of compounds closely related to 3-(2,4-Dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine have been studied, showcasing the significance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs. These structures provide insights into supramolecular arrangements through C–H⋯X, C–X⋯π, and π⋯π interactions, highlighting their potential for designing new molecular architectures (de Souza et al., 2015).
Novel Synthesis Approaches
Research has focused on novel synthesis methods, including a facile one-pot synthesis of 1,2,4-Triazolo[4,3-a]Pyridine derivatives, demonstrating the versatility of related chemical structures in generating compounds with potential antifungal activity (Yang et al., 2015). Another study presents an efficient synthesis and X-ray structure analysis of [1,2,4]Triazolo[4,3-a]pyridines, contributing to the understanding of their structural and electronic properties (El-Kurdi et al., 2021).
Molecular Modeling and Antimicrobial Activity
A study on 2-(substituted)oxazolo[4,5-b]pyridine derivatives has evaluated their antimicrobial activities, showcasing their potential against various bacterial strains. Molecular docking and dynamics simulations, along with density functional theory (DFT) studies, were performed to understand the compounds' interactions with bacterial enzymes, highlighting their antimicrobial potential (Celik et al., 2021).
Electrophilic Substitution and N-N Bond Formation
Research on metal-free synthesis techniques has led to the development of 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation. This approach provides a novel strategy for constructing complex molecular skeletons, offering insights into green chemistry and synthetic efficiency (Zheng et al., 2014).
Photophysical and Nonlinear Optical Properties
The investigation into the third-order nonlinear optical properties of 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones has revealed their potential for optical limiting applications. This research opens up new avenues for the development of materials with specialized optical behaviors (Murthy et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-[1,2]oxazolo[4,5-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2F3N2O/c14-7-1-2-8(9(15)4-7)11-12-10(21-20-11)3-6(5-19-12)13(16,17)18/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHPMBWPEMGGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC3=C2N=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,5-dimethylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2496099.png)

![4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B2496101.png)
![7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2496103.png)






![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2496116.png)
